1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-Methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a 2-phenylethylamine moiety at the 4-position. This scaffold is structurally related to kinase inhibitors and bioactive molecules targeting adenosine receptors, MAP kinases, and parasitic enzymes .
Properties
CAS No. |
102353-77-5 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5/c1-19-14-12(9-18-19)13(16-10-17-14)15-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17) |
InChI Key |
SHBONMQLIYBGMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methylpyrazole with 2-phenylethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and condensation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes selective alkylation and acylation at the N1 and N5 positions. Key reactions include:
These reactions demonstrate regioselectivity influenced by the electron-deficient pyrimidine ring .
Nucleophilic Substitution
The 4-amine group participates in nucleophilic displacement reactions:
-
With aryl amines :
Yields: 50–70% (dependent on aryl group electron effects) . -
With thiosemicarbazide :
Forms 5-thiosemicarbazide derivatives under fusion conditions (200°C), used as kinase inhibitors .
Oxidation and Reduction
The compound's redox behavior has been characterized:
| Process | Conditions | Outcome | Application |
|---|---|---|---|
| Oxidation | H₂O₂, FeSO₄ catalyst | Sulfoxide derivatives | Enhanced solubility |
| Reduction | NaBH₄, MeOH | Partial saturation of pyrimidine ring | Bioactivity modulation |
Cyclization Reactions
Reaction with hydroxylamine hydrochloride produces fused oxadiazine systems:
Characterized by IR (3,426 cm⁻¹ OH stretch) and used in anticancer studies .
Cross-Coupling Reactions
The phenylethyl side chain enables Suzuki-Miyaura couplings:
Yields: 60–75% (dependent on boronic acid substituents).
Functionalization via Condensation
The primary amine undergoes Schiff base formation:
Notable example: 4-nitrobenzylidene derivative (10e ) showed IC₅₀ = 11 µM against MCF-7 cells .
Solvent Effects on Reactivity
Comparative studies reveal reaction efficiency depends on solvent polarity:
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
|---|---|---|
| DMF | 36.7 | 1.00 (reference) |
| Ethanol | 24.3 | 0.78 |
| Dichloromethane | 8.93 | 0.41 |
DMF optimizes nucleophilic substitution due to enhanced stabilization of transition states .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an anticancer agent. The compound has been shown to inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival.
Key Findings :
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its ability to target multiple pathways involved in tumorigenesis .
Anti-inflammatory Effects
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anti-inflammatory properties. Compounds within this class have shown efficacy in inhibiting pro-inflammatory cytokines and mediators.
Research Insights :
- Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can reduce inflammation in models of acute edema and chronic inflammatory conditions.
- The compound's mechanism may involve the inhibition of cyclooxygenase enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways .
Antimicrobial Properties
Emerging evidence suggests that this compound exhibits antimicrobial activity against various bacterial strains.
Preliminary Findings :
- Some derivatives have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria.
- The compound's structure indicates potential for further development into broad-spectrum antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against a panel of cancer cell lines. The results indicated not only cytotoxic effects but also the induction of apoptosis in treated cells. This was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Activity
A study evaluated the compound’s effect on carrageenan-induced paw edema in rats. Results showed a significant reduction in edema size compared to control groups treated with standard anti-inflammatory drugs like Diclofenac. This suggests its potential as a safer alternative for managing inflammation .
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The pyrazolo[3,4-d]pyrimidin-4-amine core is highly tunable, with substituents critically influencing binding affinity, selectivity, and pharmacokinetics. Key analogs include:
Key Observations :
- Hydrophobic substituents (e.g., naphthyl, phenylethyl) enhance binding to hydrophobic pockets in kinase ATP-binding domains .
- Polar groups (e.g., methoxy, morpholine) improve solubility and bioavailability. For example, 6-(morpholin-4-yl)-substituted analogs (E781-0555/E781-0556) exhibit enhanced drug-like properties .
- Steric effects : Bulky substituents (e.g., tert-butyl in NA-PP1) confer isoform selectivity in kinase inhibition .
Pharmacokinetic and Metabolic Profiles
- CNS Penetration : Analogs like NM-PP1 and 3-(pyridin-3-ylethynyl) derivatives (ZZM ligand) demonstrate CNS activity, suggesting the target compound may also cross the blood-brain barrier .
Biological Activity
1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₆H₁₈N₄
- Molecular Weight : 274.35 g/mol
This compound contains a pyrazolo ring fused with a pyrimidine structure, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific protein kinases. These kinases are crucial in various signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell proliferation .
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A study indicated that this compound reduced the viability of osteosarcoma cells by more than 50% .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Osteosarcoma | 10 | 50% reduction in viability |
| CML (32D-T315I) | 15 | Significant tumor volume reduction |
| Bladder Cancer (RT112) | 12 | Induced apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study on Osteosarcoma : In a xenograft model, treatment with this compound resulted in a significant decrease in tumor size compared to control groups .
- Study on Prostate Cancer : The compound demonstrated potent activity in prostate cancer models when delivered via halloysite nanotubes, enhancing its therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are synthesized by reacting intermediates with alkyl/aryl halides or isocyanates in solvents like dry acetonitrile or dichloromethane under reflux . Optimization includes adjusting solvent polarity (e.g., acetonitrile for alkylation, dichloromethane for urea/thiourea formation) and reaction time. Yields improve with controlled temperature (e.g., reflux at 80°C) and purification via recrystallization from acetonitrile .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O/C=N vibrations at 1650–1700 cm⁻¹) .
- 1H NMR : Key signals include methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and NH resonances (δ 8.5–10.0 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., EI-MS for fragmentation patterns) .
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard. Recrystallization from acetonitrile or DMF removes impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How do structural modifications at the pyrazolo[3,4-d]pyrimidine core influence biological activity?
- Methodological Answer : Substituents like the 2-phenylethyl group enhance lipophilicity and target binding. For example:
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines act as purine analogs, inhibiting kinases or DNA synthesis. The 1-methyl group improves metabolic stability, while the phenylethyl side chain may modulate receptor affinity .
- SAR Studies : Systematic variation of substituents (e.g., aryloxy, alkylurea) followed by in vitro assays (e.g., IC50 measurements) identifies pharmacophores .
Q. What computational methods can predict the reactivity of intermediates in the synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example:
- Reaction Path Search : Identifies energetically favorable routes for alkylation or cyclization .
- Molecular Docking : Predicts binding modes to biological targets (e.g., kinases) using software like AutoDock or Schrödinger .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Data Normalization : Use standardized assays (e.g., MTT for cytotoxicity) and control compounds.
- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism or impurities .
- Meta-Analysis : Compare data across studies, accounting for variables like cell lines (e.g., HeLa vs. MCF-7) or assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
